1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

sulfonyl-transfer reactivity Hammett substituent constants leaving-group ability

Researchers relying on tosyl or 4-chlorophenylsulfonyl analogs for hindered amine sulfonylation frequently encounter incomplete conversion under mild conditions. p-NBST resolves this through the strong -I and -M effect of the 4-nitro group, which polarizes the sulfonyl center for superior electrophilicity. • Delivers >5-fold reactivity enhancement vs. tosyl analogs, enabling rapid, complete sulfonylation where less reactive reagents fail. • Functions as an efficient nucleotide phosphorylating agent, releasing a neutral triazole leaving group to minimize chloride contamination in oligonucleotide assembly. • ≥98% purity with sharp mp 155-160°C ensures reliable stoichiometric calculations and straightforward incoming QC for GLP/GMP-adjacent scale-up.

Molecular Formula C8H6N4O4S
Molecular Weight 254.23 g/mol
CAS No. 57777-84-1
Cat. No. B1294733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
CAS57777-84-1
Molecular FormulaC8H6N4O4S
Molecular Weight254.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2
InChIInChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H
InChIKeyHMNOLKQVFZCVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: Identity and Procurement


1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (p‑NBST) is a 1,2,4‑triazole derivative carrying a 4‑nitrophenylsulfonyl (nosyl) group at the N1 position [1]. The electron‑withdrawing nitro substituent strongly polarizes the sulfonyl moiety, creating a electrophilic sulfur center that is significantly more reactive than the corresponding tosyl (4‑methyl) or 4‑chlorophenylsulfonyl analogs. This compound is commercially available as a high‑purity solid and is primarily sourced for use as a synthetic reagent, a nucleotide‑phosphorylating agent, and a research intermediate in medicinal and agricultural chemistry.

Non‑Interchangeability of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole


The 4‑nitro group is not a passive substituent; it fundamentally alters the electronic character of the sulfonyl group through a strong –I and –M effect [1]. This translates into measurable differences in reaction rates, leaving‑group ability, and biological target engagement when compared to tosyl, 4‑chlorophenylsulfonyl, or unsubstituted phenylsulfonyl analogs. In procurement, assuming “any N‑sulfonyl‑1,2,4‑triazole” will perform identically in a phosphorylation step, a sulfonamide coupling, or an in‑vivo pharmacological experiment risks failed syntheses, irreproducible biological data, and wasted development resources. The quantitative evidence below establishes the concrete differentiation dimensions that justify compound‑specific sourcing.

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: Quantitative Differentiation


Sulfonyl Electrophilicity Enhancement vs. Tosyl Analog

The 4‑nitro group exerts a powerful electron‑withdrawing effect, quantified by the Hammett σₚ value of +0.78, compared with σₚ = –0.17 for the 4‑methyl (tosyl) analog and σₚ = +0.23 for the 4‑chloro analog [1]. This difference corresponds to a >5‑fold increase in the electrophilicity of the sulfonyl sulfur center, accelerating nucleophilic attack in sulfonylation and phosphorylation reactions. Substituting the tosyl or 4‑chlorophenylsulfonyl analog for the 4‑nitro compound is therefore predicted to substantially lower reaction rates and conversion efficiency under identical conditions.

sulfonyl-transfer reactivity Hammett substituent constants leaving-group ability

Positive Chronotropic Effect in Rat Cardiac Model

In a chronic rat model, perfusion of 1‑((4‑nitrophenyl)sulfonyl)‑1H‑1,2,4‑triazole at 10⁻³ mol/L induced statistically significant shortening of the R‑R interval (by up to 35.5 % at 25 min, p<0.01) and of the QRS complex (by 21.5 % at 1 and 20 min, p<0.05) [1]. The data indicate a positive chronotropic effect leading to tachycardia, accompanied by slowed atrioventricular conduction. No equivalent in‑vivo ECG data are available for the tosyl, 4‑chlorophenylsulfonyl, or unsubstituted phenylsulfonyl analogs, making this cardiac profile specific to the 4‑nitro derivative within the N‑sulfonyl‑1,2,4‑triazole class.

cardiac pharmacology chronotropic effect ECG parameters

Validated Purity Profile for Reproducible Performance

Commercial 1‑((4‑nitrophenyl)sulfonyl)‑1H‑1,2,4‑triazole is supplied with a minimum purity of 99% (GC) and a defined melting point of 155–160 °C . In contrast, the tosyl analog 1‑(4‑methylphenylsulfonyl)‑1H‑1,2,4‑triazole is frequently offered at 95–98% purity, with melting points ranging widely (literature values span 85–95 °C). The higher purity and sharply defined melting range of the 4‑nitro derivative simplify batch‑to‑batch comparisons and reduce the risk of impurity‑driven side reactions in critical phosphorylation or sulfonylation steps.

purity specification quality control reagent reproducibility

Low-Chloride Nucleotide Phosphorylation

1‑(4‑Nitrobenzenesulfonyl)‑1H‑1,2,4‑triazole (NBT) is reported to function as an efficient nucleotide phosphorylating agent that enables the synthesis of oligodeoxyribonucleotides with low chloride‑related side‑products . This contrasts with traditional phosphorylating reagents such as 4‑nitrobenzenesulfonyl chloride, which can introduce residual chloride contamination and necessitate additional purification. The triazole leaving group is neutral and easily removed, offering a cleaner phosphorylation profile.

oligonucleotide synthesis phosphorylating agent chloride-free chemistry

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: Key Application Scenarios


Sulfonylation with Maximum Electrophilic Reactivity

When a synthetic route demands rapid and complete sulfonylation of a hindered amine or alcohol, the 4‑nitro derivative is the preferred reagent over the tosyl or 4‑chloro analogs [1]. The >5‑fold electrophilicity enhancement predicted by Hammett analysis translates into higher conversion and shorter reaction times, particularly under mild conditions where less reactive analogs fail to achieve full conversion.

Characterized In-Vivo Cardiac Model

Research groups exploring triazole‑based cardiotropic agents can leverage the existing in‑vivo ECG data for this compound [2]. The documented positive chronotropic effect and specific ECG changes provide a benchmark that is absent for structurally similar N‑sulfonyl‑1,2,4‑triazoles, enabling hypothesis‑driven medicinal chemistry rather than random screening.

Chloride-Free Oligonucleotide Phosphorylation

For solid‑ or solution‑phase oligonucleotide assembly where chloride contamination must be minimized, NBT serves as an efficient phosphorylating agent that releases a neutral triazole leaving group . This reduces the purification burden and improves the integrity of the final oligonucleotide product relative to methods using sulfonyl chlorides.

Multi-Step Synthesis with Batch Consistency

The 99% (GC) purity and sharp melting point (155–160 °C) of commercial 1‑((4‑nitrophenyl)sulfonyl)‑1H‑1,2,4‑triazole enable reliable stoichiometric calculations and straightforward incoming quality control. This is critical for GLP/GMP‑adjacent environments and for reaction scale‑up where impurity‑driven yield variations are costly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.